11-cis-Retinol

Descripción general

Descripción

11-cis-Retinol is a derivative of vitamin A and plays a crucial role in the visual cycle of vertebrates. It is an isomer of retinol, characterized by the presence of a cis double bond at the 11th carbon position. This compound is essential for the formation of rhodopsin, a light-sensitive receptor protein involved in visual phototransduction.

Aplicaciones Científicas De Investigación

11-cis-Retinol has numerous applications in scientific research:

Chemistry: Studied for its unique isomerization properties and role in the visual cycle.

Biology: Essential for understanding visual phototransduction and retinal health.

Medicine: Investigated for its potential in treating retinal diseases and understanding vitamin A metabolism.

Industry: Used in the production of visual pigments and as a model compound for studying retinoid metabolism.

Mecanismo De Acción

Target of Action

The primary target of 11-cis-Retinol is the retinal pigment epithelial cells . These cells play a crucial role in the visual cycle, which is a series of biochemical reactions that regenerate the visual pigments chromophore, 11-cis-retinal . The 11-cis-retinal is then used as a chromophore that binds to opsin in the mammalian visual system .

Mode of Action

This compound interacts with its targets through a process known as isomerization . This process involves the conversion of all-trans-retinol to this compound . When 11-cis-retinal absorbs a photon of light, it isomerizes to form all-trans-retinal, beginning the phototransduction cycle, which is the basis for mammalian vision .

Biochemical Pathways

The biochemical pathway affected by this compound is the visual cycle . This cycle involves a series of reactions that regenerate the visual pigments chromophore, 11-cis-retinal, and eliminate its toxic byproducts from the retina, supporting visual function and retinal neuron survival . The visual cycle refers to a series of biochemical reactions of retinoids in ocular tissues .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Clinical doses of isotretinoin, a related compound, range from 0.5 to 8 mg/kg/day, with plasma concentrations peaking between 2 to 4 hours and exhibiting elimination half-lives of 10 to 20 hours .

Result of Action

The action of this compound results in the regeneration of 11-cis-retinal , which is crucial for vision . The isomerization of 11-cis-retinal to all-trans-retinal is the key reaction that initiates vision . This process triggers conformational changes in the receptors that lead to the activation of G-proteins and the subsequent initiation of the signaling cascade of reactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the isomerization process only occurs in the presence of apo-cellular retinaldehyde-binding protein . This protein may drive the reaction by mass action, overcoming the thermodynamically unfavorable isomerization . Furthermore, the action of this compound is also influenced by the presence of other enzymes in the retina, such as Desaturase 1 (DES1), which produces an equilibrium mixture of cis-retinol products from all-trans-retinol .

Análisis Bioquímico

Biochemical Properties

11-cis-Retinol interacts with various enzymes and proteins in the visual cycle. It is converted to 11-cis-retinal by this compound dehydrogenases . This conversion only occurs in the presence of apo-cellular retinaldehyde-binding protein . The 11-cis-retinal then binds to opsins in photoreceptor cells to form light-sensitive visual pigments .

Cellular Effects

This compound has significant effects on various types of cells, particularly photoreceptor cells in the retina. It is crucial for the regeneration of 11-cis-retinal, which is essential for maintaining photoreceptor function and vision . It also influences cell function by participating in cell signaling pathways related to vision .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 11-cis-retinal, a process catalyzed by this compound dehydrogenases . This conversion is a key step in the visual cycle, enabling the formation of visual pigments in photoreceptor cells . The photoexcitation weakens the C 11 –C 12 π-bond, driving the efficient photochemical cis-to-trans isomerization in the visual rhodopsin pigment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the isomerization of this compound to all-trans-Retinol only occurs in the presence of apo-cellular retinaldehyde-binding protein . This suggests that the product’s stability and long-term effects on cellular function are influenced by the presence of specific proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the absence of PNPLA2, an enzyme that mobilizes vitamin A from retinosomes, leads to a significant accumulation of lipid droplets in retinal pigment epithelial (RPE) cells, declined electroretinography (ERG) response, and delayed dark adaptation compared with those of WT control mouse .

Metabolic Pathways

This compound is involved in the visual cycle, a metabolic pathway that regenerates the visual pigment in photoreceptor cells . It is converted to 11-cis-retinal by this compound dehydrogenases, a process that is crucial for the formation of visual pigments .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the visual cycle. It is converted to 11-cis-retinal in the retinal pigment epithelium (RPE) of the eye, and then released into the interphotoreceptor matrix, where it binds to the interphotoreceptor retinoid-binding protein (IRBP), which delivers it to the outer segments of photoreceptors .

Subcellular Localization

This compound is localized in the retinal pigment epithelium (RPE) of the eye, where it is converted to 11-cis-retinal . This subcellular localization suggests that the generation of 11-cis-retinaldehyde is a compartmentalized process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

11-cis-Retinol can be synthesized through the reduction of 11-cis-retinal using powdered potassium borohydride in ethanol solution . The process involves the conversion of all-trans-retinol to this compound via photoisomerization, followed by reduction.

Industrial Production Methods

Industrial production of this compound typically involves the isomerization of all-trans-retinol to this compound using specific catalysts and controlled reaction conditions. The process may include steps such as crystallization and purification to obtain the desired isomer in high purity .

Análisis De Reacciones Químicas

Types of Reactions

11-cis-Retinol undergoes various chemical reactions, including:

Oxidation: Conversion to 11-cis-retinal by specific dehydrogenases.

Reduction: Reduction of 11-cis-retinal to this compound.

Isomerization: Conversion between cis and trans isomers under light exposure.

Common Reagents and Conditions

Oxidation: Catalyzed by enzymes such as RDH5 and other cis-specific dehydrogenases.

Reduction: Utilizes reducing agents like potassium borohydride.

Isomerization: Involves light exposure or specific catalysts to facilitate the cis-trans conversion.

Major Products Formed

Oxidation: 11-cis-retinal

Reduction: this compound

Isomerization: All-trans-retinol and this compound

Comparación Con Compuestos Similares

Similar Compounds

All-trans-Retinol: Another isomer of retinol, primarily involved in the visual cycle but differs in its spatial configuration.

11-cis-Retinal: The aldehyde form of 11-cis-retinol, directly involved in the formation of rhodopsin.

All-trans-Retinal: The trans isomer of retinal, formed after the isomerization of 11-cis-retinal upon light absorption.

Uniqueness

This compound is unique due to its specific role in the visual cycle and its ability to isomerize under light exposure. This property is crucial for the regeneration of visual pigments and maintaining visual function .

Propiedades

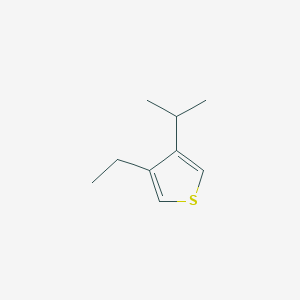

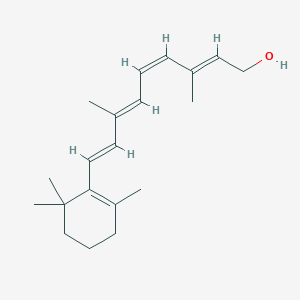

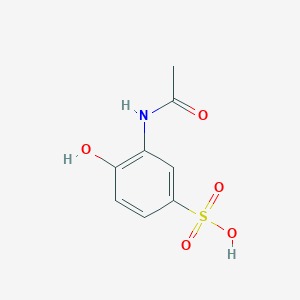

IUPAC Name |

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-IOUUIBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317284 | |

| Record name | 11-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-cis-Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22737-96-8 | |

| Record name | 11-cis-Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-cis-Retinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-cis-Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 11-cis-retinol contribute to the visual cycle?

A1: this compound is the precursor to 11-cis-retinal, the light-sensitive chromophore of rhodopsin, the visual pigment in rod photoreceptor cells. Light converts 11-cis-retinal to all-trans-retinal, initiating the visual cascade. The retinoid visual cycle regenerates 11-cis-retinal from all-trans-retinal, with this compound serving as a key intermediate. [, , , ]

Q2: Where does the conversion of this compound to 11-cis-retinal occur?

A2: This crucial oxidation step is catalyzed by this compound dehydrogenases (11-cis-RDHs) primarily within the retinal pigment epithelium (RPE) cells of the eye. [, , , , , ]

Q3: Is there a specific carrier protein for this compound within the visual cycle?

A3: Yes, interphotoreceptor retinoid-binding protein (IRBP), present in the subretinal space, binds this compound endogenously. Studies suggest that IRBP safeguards this compound from isomerization in the presence of light and facilitates its delivery to cones for oxidation to 11-cis-retinal. []

Q4: What happens when this compound dehydrogenase (RDH5), a key enzyme in 11-cis-retinal production, is deficient?

A4: Mutations in the RDH5 gene are linked to fundus albipunctatus, a condition characterized by impaired night vision and the formation of white spots on the retina. Although RDH5 is responsible for a majority of this compound dehydrogenase activity, studies on individuals with fundus albipunctatus suggest alternative pathways for 11-cis-retinal formation exist, involving other dehydrogenases like RDH11 or as yet unidentified mechanisms. [, , , , , ]

Q5: Can this compound directly interact with cone opsins?

A5: Yes, research using salamander and human cone opsins has demonstrated that this compound can directly interact with and inactivate these proteins, acting as an inverse agonist. Notably, this compound has an activating effect on rod opsins, indicating different retinoid handling mechanisms in rods and cones. [, ]

Q6: Does cellular retinaldehyde-binding protein (CRALBP) play a role in regulating this compound metabolism?

A6: CRALBP exhibits a higher affinity for binding to 11-cis-retinaldehyde compared to this compound, thereby influencing the partitioning of this compound towards oxidation by RDH5. This interaction highlights the intricate regulatory mechanisms governing this compound flux within the visual cycle. [, , , , ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C20H30O, and its molecular weight is 286.45 g/mol. [Not directly stated in the provided papers but commonly known]

Q8: Are there specific spectroscopic techniques used to identify and quantify this compound?

A8: High performance liquid chromatography (HPLC) coupled with UV-Vis and fluorescence detectors are common techniques for the separation, identification, and quantification of this compound and other retinoids. These techniques allow for the analysis of complex mixtures and the differentiation of retinoid isomers. [, , , , , ]

Q9: How stable is this compound, and how does its stability affect its use in research and potential therapeutic applications?

A9: this compound is susceptible to degradation, particularly in the presence of light and oxygen. This instability necessitates careful handling and storage procedures, including the use of amber vials, inert atmospheres, and low temperatures, to minimize degradation. Strategies to improve its stability are crucial for research and any potential therapeutic uses. [, ]

Q10: Are there specific formulation strategies to enhance the stability or delivery of this compound?

A10: Researchers are exploring the use of nanoparticles, such as iron oxide nanoparticles, to encapsulate and deliver this compound to targeted tissues in the eye. This approach aims to improve its stability, bioavailability, and targeted delivery for potential therapeutic applications in treating retinal degenerative diseases. []

Q11: What is the main enzymatic reaction that utilizes this compound?

A11: The oxidation of this compound to 11-cis-retinal, catalyzed by this compound dehydrogenases, is essential for visual pigment regeneration in the eye. [, , , , , ]

Q12: Are there any alternative pathways for the enzymatic synthesis of this compound?

A12: Research suggests the existence of an isomerase activity in chicken retinas capable of directly converting all-trans-retinol to this compound, potentially contributing to the regeneration of chromophores in cones. This finding implies an alternative pathway for 11-cis-retinoid synthesis in certain species. []

Q13: Have computational methods been employed to study the visual cycle and this compound interactions?

A13: Yes, computational techniques like docking simulations and molecular modeling have been used to investigate the binding interactions between this compound and proteins like CRALBP, providing insights into the structural basis of their interactions and the potential impact of mutations on these interactions. [, ]

Q14: Have there been computational studies on the mechanism of this compound formation?

A14: Quantum chemical calculations have been employed to investigate the mechanism of all-trans-retinol isomerization to this compound, providing insights into the role of methyl groups in the retinoid molecule and their influence on the isomerization process. []

Q15: How does the structure of this compound relate to its biological activity?

A15: The cis configuration of the double bond at the 11th carbon atom in the retinoid molecule is crucial for its binding to opsin proteins, forming the light-sensitive visual pigment. Modifications to this structure can drastically affect its ability to participate in the visual cycle. [, , ]

Q16: Do structural modifications of retinoids influence their interactions with enzymes in the visual cycle?

A16: Yes, studies using retinoid analogs with modifications to the ring system or side chains have provided insights into the substrate specificity of enzymes like LRAT and the isomerase involved in this compound synthesis. For example, LRAT shows broad specificity for retinols but is less active with cholesterol and other hydrophobic alcohols. [, ]

Q17: What types of in vitro studies are employed to investigate the visual cycle and this compound metabolism?

A17: Researchers use isolated RPE microsomes, cell-free systems, and cultured RPE cells to study retinoid metabolism in vitro. These systems allow for controlled manipulations and measurements of enzyme activities, binding affinities, and the effects of specific inhibitors on the visual cycle. [, , , , , , , , , , , , , ]

Q18: What animal models are used to study the role of this compound and the visual cycle in vivo?

A18: Mice, rats, chickens, and baboons are commonly used animal models in vision research. Specifically, researchers utilize mice with targeted disruptions of genes involved in the visual cycle, such as RDH5 and RPE65, to understand the roles of these genes and the consequences of their dysfunction on the visual cycle and retinal health. [, , , , , , , , , , , ]

Q19: What techniques are used to assess visual function in animal models?

A19: Electroretinography (ERG) is a common technique to measure the electrical responses of the retina to light stimulation. This non-invasive approach allows researchers to assess the function of photoreceptors and other retinal cells, providing insights into the effects of genetic manipulations or treatments on visual function. [, , , ]

Q20: How are retinoids extracted and analyzed in biological samples?

A20: Retinoids are extracted from biological samples using organic solvents like hexane. The extracted retinoids are then separated, identified, and quantified using HPLC, often coupled with UV-Vis and fluorescence detection. This technique allows for the sensitive and specific analysis of different retinoids present in complex biological matrices. [, , , , , ]

Q21: What are some key historical milestones in the understanding of this compound and the visual cycle?

A21: George Wald's Nobel Prize-winning work in the mid-20th century laid the foundation for our understanding of the visual cycle, including the identification of 11-cis-retinal as the chromophore of rhodopsin. Subsequent discoveries of key enzymes like LRAT, RPE65, and RDHs, along with the development of animal models, have significantly advanced our knowledge of this critical process. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)